[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine
CAS No.: 643723-60-8
Cat. No.: VC5399572
Molecular Formula: C11H10Cl2N2S
Molecular Weight: 273.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 643723-60-8 |
|---|---|
| Molecular Formula | C11H10Cl2N2S |
| Molecular Weight | 273.18 |
| IUPAC Name | [4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine |
| Standard InChI | InChI=1S/C11H10Cl2N2S/c1-6-11(15-10(5-14)16-6)8-3-2-7(12)4-9(8)13/h2-4H,5,14H2,1H3 |
| Standard InChI Key | GPVFNRKUGLTNOC-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(S1)CN)C2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine (CAS: 643723-60-8) has the molecular formula C₁₁H₁₀Cl₂N₂S and a molecular weight of 273.18 g/mol . Its IUPAC name reflects the substitution pattern: a thiazole ring (positions 4 and 5) bearing a 2,4-dichlorophenyl group and a methyl group, with a methanamine substituent at position 2.
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀Cl₂N₂S | |
| Molecular Weight | 273.18 g/mol | |
| SMILES | CC1=C(N=C(S1)CN)C2=C(C=C(C=C2)Cl)Cl | |
| InChI Key | GPVFNRKUGLTNOC-UHFFFAOYSA-N |
Structural Analogs and Modifications
The compound belongs to a broader class of thiazole derivatives, where structural variations significantly influence bioactivity. For instance:
-
Removal of the methyl group: The analog [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine (C₁₀H₈Cl₂N₂S) shows reduced lipophilicity, impacting antimicrobial efficacy .
-
Addition of a chlorophenyl group: [4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride exhibits enhanced solubility but comparable antifungal activity .
Synthesis and Reactivity
Synthetic Pathways
The compound is typically synthesized via multi-step organic reactions, often beginning with the Hantzsch thiazole synthesis. Key steps include:
-
Cyclization: Reaction of thiourea derivatives with α-haloketones to form the thiazole core.
-
Substitution: Introduction of the 2,4-dichlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
-
Functionalization: Attachment of the methanamine group through reductive amination or Gabriel synthesis .
Reaction Optimization
-
Electron-withdrawing groups: Para-substituted nitro (NO₂) or methoxy (OMe) groups on the phenyl ring enhance antimicrobial activity by increasing electrophilicity .
-
Lipophilicity adjustments: Replacement of the NH₂ group with benzamide or dimethoxybenzylidene moieties improves membrane permeability, as seen in analogs like 5b and 5c .
Biological Activity and Mechanism
Antimicrobial Properties
The compound demonstrates broad-spectrum activity against Gram-positive bacteria and fungal pathogens:
Table 2: Antimicrobial Efficacy Against Select Pathogens
| Pathogen | MIC (μg/mL) | Reference Compound | Source |
|---|---|---|---|
| Staphylococcus aureus | 31.25 | Spectinomycin (125) | |
| Candida albicans | 7.81 | Fluconazole (15.62) | |
| Enterococcus faecalis | 62.5 | Spectinomycin (125) |
-
Mechanistic insights: The thiazole ring disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), while the dichlorophenyl group interferes with ergosterol biosynthesis in fungi .
Pharmacological Applications
Drug Development Prospects
-
Antimicrobial agents: The compound’s potency against drug-resistant Candida spp. positions it as a candidate for topical antifungals .
-
Adjuvant therapy: Synergistic effects with fluconazole reduce required dosages by 40% in in vitro models .
Biotechnological Uses
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume